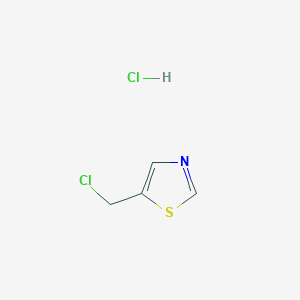

5-(Chloromethyl)thiazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIESYFUVRJDNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624702 | |

| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-44-3 | |

| Record name | Thiazole, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support laboratory and development activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its corresponding free base for comparative purposes. Data has been compiled from various chemical and safety data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl₂NS | PubChem |

| Molecular Weight | 170.06 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Solid (usually white or off-white powder) | Quinoline[3], Sigma-Aldrich[4][5] |

| Melting Point | Data may vary, typically in a certain range | Quinoline[3] |

| Solubility in Water | Soluble (due to the hydrochloride salt form) | Quinoline[3] |

| pH in Aqueous Solution | Acidic due to the hydrochloride group | Quinoline[3] |

| Stability | Stable under normal conditions. Avoid heat, flames, and sparks. | Apollo Scientific[6], AK Scientific, Inc.[7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Apollo Scientific[6], AK Scientific, Inc.[7], Fisher Scientific |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen chloride gas. | Apollo Scientific[6], AK Scientific, Inc.[7], TCI Chemicals[8] |

Table 2: Physicochemical Properties of the Related Free Base (2-Chloro-5-(chloromethyl)thiazole)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂NS | ChemSrc[9], AK Scientific, Inc.[7] |

| Molecular Weight | 168.04 g/mol | ChemSrc[9], AK Scientific, Inc.[7] |

| Appearance | Liquid or Solid | Apollo Scientific[6], AK Scientific, Inc.[7] |

| Melting Point | 29-31 °C | ChemSrc[9], AK Scientific, Inc.[7] |

| Boiling Point | 268.6 ± 32.0 °C at 760 mmHg | ChemSrc[9] |

| Solubility in Water | Insoluble | Apollo Scientific[6] |

| Density | 1.5 ± 0.1 g/cm³ | ChemSrc[9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Melting Point by Capillary Method

Objective: To determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a clean, dry mortar.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. A sample height of 2-4 mm is ideal.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20°C below the approximate melting point observed in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has completely melted (the final melting point). The melting range is the span between these two temperatures.

Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus:

-

Analytical balance

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible.

-

Seal the flask and place it in a shaking incubator set at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, either centrifuge the solution and take the supernatant or pass the solution through a syringe filter.

-

Dilute the clear, saturated solution with a known volume of deionized water to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[1][10]

Assessment of Chemical Stability by HPLC

Objective: To evaluate the stability of this compound under specific conditions (e.g., temperature, pH).

Apparatus:

-

HPLC system with a suitable detector (e.g., UV)

-

HPLC column appropriate for the analyte (e.g., C18)

-

Environmental chamber or oven

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Add a portion of the stock solution to solutions of known acidic and basic pH (e.g., 0.1 N HCl, 0.1 N NaOH) and incubate at a set temperature.

-

Thermal Stress: Store a portion of the solid sample and the stock solution in an environmental chamber at an elevated temperature (e.g., 60°C).

-

Oxidative Stress: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acid/base samples.

-

HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.

-

Data Analysis: Quantify the peak area of the intact compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The rate of degradation can be calculated to assess stability under each condition.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical intermediate like this compound.

Caption: Workflow for Physicochemical Characterization.

Synthesis and Purification Workflow

The diagram below outlines a generalized workflow for the synthesis and purification of a chemical intermediate, based on common laboratory practices.

References

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. store.astm.org [store.astm.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. web.vscht.cz [web.vscht.cz]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to 5-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)thiazole hydrochloride, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and summarizes its known physicochemical properties. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its significance is highlighted through its close structural relationship to key intermediates used in the synthesis of prominent pharmaceutical and agrochemical agents. This guide explores the synthetic utility of the chloromethylthiazole scaffold by examining the reaction pathways leading to the antiviral drug Ritonavir and the neonicotinoid insecticides Thiamethoxam and Clothianidin. Detailed experimental methodologies for relevant synthetic transformations are provided, alongside a discussion of the compound's safety profile. The aim of this whitepaper is to serve as a valuable resource for researchers utilizing thiazole derivatives in the design and development of novel bioactive molecules.

Chemical Identity and Structure

This compound is a salt of the heterocyclic compound 5-(chloromethyl)thiazole. The presence of the thiazole ring, a common motif in pharmacologically active compounds, and the reactive chloromethyl group makes it a versatile building block in organic synthesis.

Molecular Formula: C₄H₅Cl₂NS[2]

Molecular Weight: 170.06 g/mol [1][2][3]

Structure:

The chemical structure consists of a thiazole ring substituted at the 5-position with a chloromethyl group (-CH₂Cl). The hydrochloride salt is formed by the protonation of the thiazole nitrogen atom.

Synonyms: 5-(Chloromethyl)-1,3-thiazole hydrochloride[2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, based on available information for the free base and related compounds, the following properties can be inferred.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Molecular Weight | 170.06 g/mol | [2][3] |

| InChI | 1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | [4] |

| InChI Key | ZIESYFUVRJDNNW-UHFFFAOYSA-N | [4] |

| SMILES | ClCC1=CN=CS1.Cl | [4] |

Note: Some physical properties like melting and boiling points are more readily available for the related compound 2-chloro-5-(chloromethyl)thiazole and should not be directly attributed to this compound.

Synthesis and Reactivity

While specific synthetic protocols for this compound are not detailed in the searched literature, the synthesis of the closely related and commercially significant 2-chloro-5-(chloromethyl)thiazole provides insight into the formation of this structural motif.

General Synthetic Approach for Chloromethylthiazoles

A common method for the synthesis of 2-chloro-5-(chloromethyl)thiazole involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from the synthesis of 2-chloro-5-(chloromethyl)thiazole, a key intermediate.

Materials:

-

Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates

-

Chloroform

-

Chlorine gas

-

Sodium bicarbonate

Procedure:

-

A solution of crude cis- and trans-3-chloropropenyl isothiocyanates (3.79 mol) in chloroform (600 mL) is charged into a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser vented to a sodium hydroxide trap.

-

The mixture is heated to reflux while stirring.

-

Chlorine gas (3.77 mol) is bubbled through the reaction mixture over a period of 6-8 hours.

-

The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.

-

Upon completion, the reaction mixture is cooled and filtered.

-

The filtrate is concentrated using a rotary evaporator to remove the chloroform.

-

Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrated filtrate.

-

The product, 2-chloro-5-(chloromethyl)thiazole, is purified by vacuum distillation at 97 °C (6 mm/Hg).[5]

The reactivity of the chloromethyl group is central to the utility of this class of compounds, making them excellent electrophiles for substitution reactions.

Applications in Drug Discovery and Agrochemicals

The 5-(chloromethyl)thiazole moiety is a key structural component in several commercially important molecules. Its presence underscores the importance of this heterocyclic scaffold in achieving desired biological activity. The following sections detail the role of a closely related intermediate, 2-chloro-5-(chloromethyl)thiazole, in the synthesis of major products.

Role in the Synthesis of Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[6] The synthesis of Ritonavir involves the coupling of two complex fragments, one of which can be derived from a thiazole-containing building block. While the exact precursor in all patented syntheses may vary, the incorporation of a functionalized thiazole is a key step.

Caption: Synthesis of Ritonavir highlighting the incorporation of a thiazole moiety.

Role in the Synthesis of Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)thiazole is a crucial intermediate in the production of the widely used neonicotinoid insecticides, Thiamethoxam and Clothianidin.[5] These insecticides act on the central nervous system of insects.[7]

The final step in the synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-(chloromethyl)thiazole.[7]

Experimental Protocol: Synthesis of Thiamethoxam

Materials:

-

3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

-

2-chloro-5-(chloromethyl)thiazole

-

Dimethylformamide (DMF)

-

Potassium carbonate

Procedure:

-

In a 1000 L enamel reactor, 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole are added to 350 kg of DMF.[8]

-

The resulting mixture is heated to and maintained at approximately 65°C.[8]

-

Potassium carbonate is used as a base in this reaction.

-

The reaction proceeds to yield Thiamethoxam.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 5-(Chloromethyl)-1,3-thiazole hydrochloride | C4H5Cl2NS | CID 22319457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 5-(Chloromethyl)-1,3-thiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 6. Ritonavir - Wikipedia [en.wikipedia.org]

- 7. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms, experimental protocols, and quantitative data for the preparation of 5-(Chloromethyl)thiazole hydrochloride. This key intermediate is crucial in the manufacturing of various pharmaceuticals and agrochemicals, including Ritonavir, Thiamethoxam, and Clothianidin.[1][2]

Core Synthesis Pathways

The synthesis of this compound, or its neutral form 2-chloro-5-(chloromethyl)thiazole, can be achieved through several strategic pathways. These routes primarily involve the construction of the thiazole ring from acyclic precursors followed by or concurrent with chlorination. The hydrochloride salt is typically formed in situ during the reaction or by subsequent treatment with an acid.

The most prevalent synthetic strategies commence with readily available starting materials and employ various chlorinating agents. Below are the key approaches identified in the literature:

-

From 1,3-Dichloropropene and Sodium Thiocyanate: This method involves the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[3][3]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which is then chlorinated to form the final product.[1]

-

From 2,3-Dichloropropene and Sodium Thiocyanate: A "one-pot" process where 2,3-dichloropropene and sodium thiocyanate react, followed by isomerization and a chlorination-cyclization reaction to yield 2-chloro-5-chloromethylthiazole.[3]

-

From Allyl Isothiocyanate Derivatives: Various allyl isothiocyanate derivatives serve as precursors. For instance, 1-isothiocyanate-2-chloro-2-propenyl can be directly chlorinated.[4] Similarly, 2-haloallyl isothiocyanates are reacted with a chlorinating agent to produce the target molecule.[5] Another approach involves the reaction of allyl isothiocyanate with a chlorinating agent, followed by an oxidizing agent.[6]

Reaction Mechanism and Experimental Workflow

The fundamental mechanism involves the formation of an isothiocyanate intermediate, which then undergoes cyclization and chlorination to form the thiazole ring. The following diagrams illustrate a generalized reaction pathway and a typical experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

| Starting Material(s) | Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1-isothiocyanate-2-chloro-2-propene | Chlorine | Dichloromethane | 25-30 | 3 | 88.5 | 99.7 | [4] |

| 1-isothiocyanate-2-chloro-2-propene | Chlorine | 1,2-dichloroethane | 35-40 | 7 | 87.3 | 99.6 | [4] |

| 1-isothiocyanate-2-chloro-2-propene | Chlorine | Recycled filtrate | 30-35 | 12 | 96.3 | 99.6 | [4] |

| 2,3-dichloropropene, Sodium thiocyanate | Sulfuryl chloride | Toluene | 80 (reflux), then 120 | 4, then 3 | 81.3 | 93 | [3] |

| cis/trans-3-chloropropenyl isothiocyanates | Chlorine | Chloroform | Reflux | 6-8 | ~65 (crude) | - | [1] |

| 2-chloroallyl isothiocyanate | Chlorine | Acetonitrile | 10-15 | 2 | 71 | 94 | [5] |

| 2-chloroallyl isothiocyanate | Chlorine | Acetonitrile | - | 2 | 93 | 96 | [5] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis from 1-isothiocyanate-2-chloro-2-propene[4]

-

Reaction Setup: A reaction flask is charged with 150g of 1-isothiocyanate-2-chloro-2-propene and 300g of dichloromethane.

-

Chlorination: The mixture is maintained at a temperature of 25-30°C. Chlorine gas (87.8g, molar ratio 1:1.1) is slowly introduced over a period of 2 hours.

-

Reaction: After the addition of chlorine is complete, the reaction mixture is stirred at the same temperature for 3 hours to facilitate the formation of 2-chloro-5-chloromethylthiazole hydrochloride.

-

Isolation: The resulting mixture is centrifuged, and the filtrate is set aside for potential reuse.

-

Neutralization and Purification: The filter cake, containing 2-chloro-5-chloromethylthiazole hydrochloride, is washed with a 10% aqueous sodium bicarbonate solution until the pH reaches 4-5. The lower organic layer is separated, which is the 2-chloro-5-chloromethylthiazole product.

-

Final Product: Decompression dehydration of the organic layer yields 167g of the final product with a purity of 99.7% and a yield of 88.5%.

Protocol 2: Synthesis from 1,3-Dichloropropene and Sodium Thiocyanate[1]

This protocol involves the initial preparation of the isothiocyanate intermediate, which is then used for the synthesis of the final product.

Part A: Preparation of cis- and trans-3-chloropropenyl isothiocyanates

-

Intermediate Synthesis: A mixture of cis- and trans-3-chloropropenyl isothiocyanates is prepared from 1,3-dichloropropene and sodium thiocyanate, followed by thermal rearrangement.

Part B: Synthesis of 2-chloro-5-(chloromethyl)thiazole

-

Reaction Setup: A 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser (vented to a sodium hydroxide trap) is charged with the crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).

-

Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.

-

Monitoring: The conversion of the isothiocyanates to 2-chloro-5-(chloromethyl)thiazole is monitored by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated on a rotary evaporator to remove the chloroform.

-

Purification: The concentrated filtrate is treated with sodium bicarbonate (approximately 0.25 equivalents), and the product, 2-chloro-5-chloromethylthiazole, is distilled at 97°C under vacuum (6 mm/Hg). The yield after distillation is 43%.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The choice of starting materials and reaction conditions can be tailored to achieve high yields and purity. The protocols outlined in this guide, derived from patent literature and academic publications, provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. Careful control of reaction parameters, particularly temperature and the rate of chlorination, is critical for optimizing the synthesis and ensuring the quality of the final product.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

Spectroscopic Analysis of 5-(Chloromethyl)thiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound and its corresponding free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | H-2 |

| ~8.0 - 8.5 | Singlet | 1H | H-4 |

| ~5.0 - 5.5 | Singlet | 2H | -CH₂Cl |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-2 |

| ~145 - 150 | C-4 |

| ~135 - 140 | C-5 |

| ~40 - 45 | -CH₂Cl |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are derived from the known frequencies of its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch (thiazole ring) |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1620 - 1580 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1550 - 1450 | Medium-Strong | C=C stretch (thiazole ring) |

| 1450 - 1400 | Medium | CH₂ scissoring |

| 800 - 600 | Strong | C-Cl stretch |

| ~850 - 750 | Strong | C-H out-of-plane bending (thiazole ring) |

Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., using electron ionization), this compound will lose the hydrogen chloride molecule, and the resulting mass spectrum will be that of the free base, 5-(chloromethyl)thiazole (Molecular Weight: 133.6 g/mol ). Thiazole derivatives are known to exhibit a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 5-(Chloromethyl)thiazole

| m/z | Relative Intensity | Assignment |

| 133/135 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 98 | Medium | [M - Cl]⁺ |

| 84 | Medium | [M - CH₂Cl]⁺ |

| 58 | Medium | [C₂H₂S]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard.[1]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternative Solid Method (KBr pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the sample (ATR unit or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and will likely be suitable.[3] Electrospray Ionization (ESI) can also be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Infrared Spectra of the 1-Chloromethyl-1-methylallyl and 1-Chloromethyl-2-methylallyl Radicals Isolated in Solid para-Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these fundamental physicochemical properties is critical for process development, formulation design, and ensuring the quality and efficacy of the final product.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Due to the presence of the hydrochloride salt, it is acidic in aqueous solutions.[1] The compound is known to be hygroscopic, meaning it can readily absorb moisture from the air.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H4ClNS · HCl | [1] |

| Molecular Weight | 170.06 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [1] |

| pH in Aqueous Solution | Acidic | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Profile

The hydrochloride salt form of 5-(chloromethyl)thiazole significantly enhances its solubility in aqueous media. It is also moderately soluble in polar organic solvents.[1]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Methanol | Soluble | |

| Ethanol | Moderately Soluble | [1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, methanol, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units. For aqueous solutions, measure the pH of the saturated solution.

Stability Profile

This compound is relatively stable under recommended storage conditions but can degrade under stress conditions such as high temperature, extreme pH, and exposure to oxidizing agents.

Recommended Storage: Store in a cool, well-ventilated area, protected from light and moisture.[4] Recommended storage temperature is often between 2-8 °C.[4]

Incompatibilities: Avoid strong oxidizing agents and strong acids.[4][5]

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides.[6][7][8]

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[9][10][11] The typical extent of degradation sought is in the range of 5-20%.[12][13]

Table 3: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Hydrolytic | 0.1 M HCl, reflux at 60°C for 30 minutes | Hydrolysis of the chloromethyl group |

| 0.1 M NaOH, reflux at 60°C for 30 minutes | Hydrolysis and potential ring opening | |

| Water, reflux at 60°C for 30 minutes | Slow hydrolysis | |

| Oxidative | 3% H2O2 at room temperature for 24 hours | Oxidation of the sulfur atom |

| Thermal | Dry heat at 70°C for 48 hours | Thermal decomposition |

| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines) | Photodegradation |

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Deionized water

-

HPLC grade solvents

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Heating block or water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

-

Heat the mixture at 60°C for a specified time (e.g., 30 minutes).

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To a flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

-

Heat the mixture at 60°C for a specified time (e.g., 30 minutes).

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To a flask, add a known volume of the stock solution and an equal volume of 3% H2O2.

-

Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

-

Dilute to a final concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

-

After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[14][15]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure, prepare the samples for HPLC analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be able to separate the parent compound from all significant degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability studies.

Postulated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated under forced degradation conditions. The primary sites of degradation are the chloromethyl group and the thiazole ring itself.

Caption: Postulated degradation pathways for 5-(Chloromethyl)thiazole.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The provided experimental protocols serve as a foundation for researchers to conduct their own detailed investigations. A thorough understanding and characterization of these properties are paramount for the successful development and commercialization of products derived from this important chemical intermediate.

References

- 1. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]

- 2. 5-(Chloromethyl)-1,3-thiazole hydrochloride | C4H5Cl2NS | CID 22319457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. pharmadekho.com [pharmadekho.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

historical synthesis methods of chloromethylthiazole derivatives

An In-Depth Technical Guide on the Historical Synthesis Methods of Chloromethylthiazole Derivatives

Introduction

Thiazole derivatives are a cornerstone in heterocyclic chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals. Among these, chloromethylthiazole derivatives are particularly valuable as versatile intermediates. Their historical synthesis is a rich field of study, showcasing the evolution of synthetic organic chemistry. This guide provides a detailed overview of the core historical methods for synthesizing these critical compounds, with a focus on key intermediates like 2-chloro-5-chloromethylthiazole (CCMT), a precursor to neonicotinoid insecticides and antiviral drugs like Ritonavir.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the foundational synthetic routes, experimental protocols, and comparative data.

Core Historical Synthesis Methods

The synthesis of the thiazole ring is a well-established area of organic chemistry. Several classical methods have been adapted and modified over the years for the specific preparation of chloromethylthiazole derivatives.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is a fundamental method for creating the thiazole ring.[3] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[3][4] This method's versatility allows for the synthesis of various substituted thiazoles. For instance, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide.[4] A key adaptation of this method for chloromethylthiazole derivatives involves using 1,3-dichloroacetone as the α-haloketone source.

A notable example is the synthesis of 2-amino-4-chloromethylthiazole hydrochloride, a precursor for further derivatization. This process involves the cyclocondensation of 1,3-dichloroacetone with thiourea.[5]

Caption: General workflow of the Hantzsch thiazole synthesis.

Synthesis from Dichloropropenes

A significant industrial route for producing 2-chloro-5-chloromethylthiazole (CCMT) starts from dichloropropenes. This multi-step synthesis is efficient and avoids some of the side reactions associated with other methods.[6]

The general pathway is as follows:

-

Thiocyanation : 1,3-Dichloropropene reacts with sodium thiocyanate (NaSCN) to yield 3-chloro-2-propenylthiocyanate.[1]

-

Isomerization : The resulting thiocyanate undergoes a thermal[6][6]-sigmatropic rearrangement upon heating to form the more stable 3-chloro-1-propenylisothiocyanate.[1]

-

Chlorinative Cyclization : The isothiocyanate intermediate is then treated with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), which leads to the formation of the thiazole ring and the final CCMT product.[1][6]

Caption: Synthesis of CCMT from 1,3-Dichloropropene.

Synthesis from Allyl Isothiocyanate and Derivatives

Another historically important pathway utilizes allyl isothiocyanate or its halogenated derivatives as the starting material. This method often involves direct chlorination to form the desired chloromethylthiazole product.

-

From Allyl Isothiocyanate : The process involves reacting allyl isothiocyanate with a chlorinating agent, followed by oxidation.[7]

-

From 2-Haloallyl Isothiocyanate : A more direct approach involves the reaction of a 2-haloallyl isothiocyanate (e.g., 2-chloroallyl isothiocyanate) with a chlorinating agent, often in the presence of a dipolar, aprotic solvent like acetonitrile. This method can produce CCMT in good yield and high purity.[8]

Caption: Synthesis of CCMT from Isothiocyanate precursors.

Quantitative Data Summary

The efficiency of these historical methods varies significantly based on the starting materials, reagents, and reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

| Starting Material(s) | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 3-chloropropenyl isothiocyanates | Chlorine (gas) | Chloroform | Reflux | 6-8 | ~65 (crude), 43 (distilled) | - | [1][2] |

| 2,3-dichloropropene + NaSCN | Sulfuryl chloride | Toluene | 80-120 | 7 | 81.3 | 93 | [6] |

| 2-chloroallyl isothiocyanate | Chlorine (gas) | Acetonitrile | 10 to 25 | 2 | 71 | 94 | [8] |

| 1-isothiocyanato-2-chloro-2-propene | Chlorine (gas) | Organic Solvent | 25-30 | 5 | 95.5 | 99.7 | [9] |

| Allyl isothiocyanate | Sulfuryl chloride | Dichloromethane | -40 to 30 | - | 52 | 85 |[7] |

Detailed Experimental Protocols

For reproducibility and further development, detailed experimental procedures are crucial. Below are protocols for key historical syntheses.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole from 3-Chloropropenyl Isothiocyanates[1][2]

-

Apparatus Setup : A 2-liter round-bottomed flask is equipped with a mechanical stirrer, thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

-

Charging the Reactor : Charge the flask with a crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).

-

Chlorination : Heat the mixture to reflux while stirring. Bubble chlorine gas (267.1 g, 3.77 mol) under the surface of the reaction mixture over a period of 6-8 hours.

-

Monitoring : Monitor the conversion of the isothiocyanates to the final product using Gas Chromatography (GC).

-

Work-up : Once the reaction is complete, cool the mixture and filter it. Concentrate the filtrate on a rotary evaporator to remove the chloroform solvent.

-

Purification : Add sodium bicarbonate (approx. 0.25 equivalents) to the concentrated filtrate. Distill the product at 97 °C under vacuum (6 mmHg) to yield purified 2-chloro-5-chloromethylthiazole.

Protocol 2: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole from 2,3-Dichloropropene[6]

-

Apparatus Setup : A 500 mL three-necked flask is equipped with a condenser and a stirrer.

-

Initial Reaction : Add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL) to the flask.

-

Addition of Dichloropropene : While stirring, slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise.

-

Thiocyanation & Isomerization : Heat the mixture in an 80°C oil bath and reflux for 4 hours. Afterwards, increase the temperature directly to 120°C and maintain for 3 hours to induce isomerization.

-

Chlorination (Not fully detailed in source, but implied) : After cooling, the intermediate is reacted with a chlorinating agent like sulfuryl chloride to form the final product.

-

Work-up and Analysis : After the reaction is complete, cool the mixture. Evaporate the toluene solvent on a rotary evaporator. The resulting product can be analyzed by Gas Chromatography to determine purity and yield.

Protocol 3: Synthesis of 2-Amino-4-chloromethylthiazole Precursor[5]

-

Reaction Setup : A mixture of 1,3-dichloroacetone and thiourea is prepared.

-

Cyclocondensation : The reactants undergo a cyclocondensation reaction to form the 2-amino-4-chloromethylthiazole hydrochloride salt.

-

Mesylation : The resulting amino-thiazole is then reacted with methanesulfonyl chloride (mesylation) to produce 2-methylsulphonyl amino-4-chloromethyl thiazole.

-

Further Derivatization : This intermediate is then used for subsequent reactions, such as thioetherification by reacting it with a thiophenol in the presence of a base like sodium ethoxide in methanol.

Conclusion

The historical synthesis of chloromethylthiazole derivatives showcases a range of chemical strategies, from the foundational Hantzsch synthesis to more specialized industrial processes using dichloropropenes and isothiocyanates. Each method presents a unique balance of efficiency, safety, and scalability. The data and protocols summarized in this guide offer valuable insights for modern chemists seeking to understand, replicate, or improve upon these established routes for producing these vital chemical intermediates. The continuous refinement of these methods underscores the enduring importance of chloromethylthiazoles in the development of new medicines and crop protection agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 8. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 9. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

Theoretical Reactivity of 5-(Chloromethyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds, including Vitamin B1 (Thiamine). The introduction of a chloromethyl group at the 5-position of the thiazole ring creates a highly versatile intermediate, 5-(chloromethyl)thiazole. The reactivity of this compound is dominated by the chloromethyl group, which acts as a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

This technical guide provides an in-depth analysis of the theoretical aspects governing the reactivity of 5-(chloromethyl)thiazole. We will explore its electronic structure, the mechanism of its key reactions, and the computational methods used to predict its reactivity. This document is intended to serve as a resource for researchers leveraging this important synthetic intermediate.

Theoretical Framework for Reactivity

The reactivity of 5-(chloromethyl)thiazole is primarily dictated by the C-Cl bond of the chloromethyl group. This site is analogous to a benzylic halide, where the thiazole ring provides electronic stabilization to the transition state of nucleophilic substitution reactions. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand and predict this behavior.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It posits that reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[1][2]

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Molecules often react by donating electrons from their HOMO, acting as a nucleophile.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Molecules can accept electrons into their LUMO, acting as an electrophile.[4]

In the context of 5-(chloromethyl)thiazole reacting with a nucleophile (Nu:), the key interaction is between the HOMO of the nucleophile and the LUMO of the 5-(chloromethyl)thiazole. The LUMO of 5-(chloromethyl)thiazole is expected to be localized primarily along the C-Cl bond of the chloromethyl group, making this carbon atom the primary site for nucleophilic attack. A smaller energy gap (ΔE) between the nucleophile's HOMO and the electrophile's LUMO indicates a more favorable interaction and higher reactivity.[5][6]

Figure 1. Conceptual FMO diagram for nucleophilic attack on 5-(chloromethyl)thiazole.

Global and Local Reactivity Descriptors

DFT calculations allow for the quantification of various electronic properties that serve as descriptors of reactivity.[7] These descriptors, derived from the energies of the frontier orbitals, provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.[8] |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons. |

Note: These descriptors provide a theoretical framework. The exact values for 5-(chloromethyl)thiazole require specific DFT calculations, but studies on analogous substituted thiazoles and benzothiazoles have shown these descriptors are invaluable for predicting reactivity trends.[9]

Reaction Mechanisms: Nucleophilic Substitution

The most significant reaction of 5-(chloromethyl)thiazole is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This process involves a pentacoordinate transition state. The thiazole ring, being electron-withdrawing, helps to stabilize this negatively charged transition state, thereby facilitating the reaction.

Figure 2. Generalized SN2 mechanism for 5-(chloromethyl)thiazole.

Computational Workflow for Reactivity Studies

A typical theoretical study on the reactivity of a molecule like 5-(chloromethyl)thiazole follows a structured workflow. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and subsequent analysis of electronic properties.

Figure 3. Typical workflow for computational analysis of molecular reactivity.

Experimental Protocol: Synthesis of a 5-Substituted Thiazole Derivative

The theoretical principles discussed above are borne out in practical laboratory synthesis. The reaction of 5-(chloromethyl)thiazole with various nucleophiles is a common strategy for elaboration. Below is a representative protocol for the synthesis of a 5-(aminomethyl)thiazole derivative, a key step in building more complex pharmacophores.

Reaction: Nucleophilic substitution of 5-(chloromethyl)thiazole with a primary or secondary amine.

Materials:

-

5-(chloromethyl)thiazole

-

Amine (e.g., piperidine, morpholine, etc.; 1.1 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate; 1.5 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

-

Reagent Addition: 5-(chloromethyl)thiazole (1.0 eq) is dissolved in the anhydrous solvent (approx. 0.1 M concentration).

-

The base (1.5 eq) is added to the solution, followed by the slow, dropwise addition of the amine (1.1 eq). The addition is typically performed at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation).

-

The residue is re-dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove salts and water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-(aminomethyl)thiazole derivative.

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

5-(Chloromethyl)thiazole is a valuable and reactive building block in medicinal chemistry and materials science. Its reactivity is centered on the electrophilic carbon of the chloromethyl group, which readily undergoes SN2 reactions with a wide range of nucleophiles. Theoretical methods, particularly DFT and FMO theory, provide a robust framework for understanding and predicting this reactivity. By analyzing frontier molecular orbitals and quantitative reactivity descriptors, researchers can rationalize reaction outcomes and design more efficient synthetic routes. The interplay between these computational insights and practical experimental work is essential for the continued development of novel thiazole-containing compounds with significant scientific and therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemrevlett.com [chemrevlett.com]

Quantum Chemical Calculations for Thiazole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4][5][6] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][7][8][9][10] The diverse biological activities of thiazole-containing compounds have made them a focal point for drug discovery and development.[3][5][7] Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool in understanding the structural and electronic properties of thiazole derivatives, thereby accelerating the design of novel therapeutic agents.[11][12][13]

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of thiazole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these computational techniques in their work.

Core Computational Methodologies

Quantum chemical calculations provide valuable insights into the molecular properties of thiazole derivatives, which are often correlated with their biological activity. The most commonly employed methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of computational cost and accuracy.[11][13] It is widely used to investigate the electronic structure and properties of thiazole derivatives.[2][7][14][15] A common choice of functional and basis set for these calculations is B3LYP/6-31G(d,p).[7][16]

Hartree-Fock (HF) Theory: While generally less accurate than DFT due to its neglect of electron correlation, the ab initio HF method can still provide useful qualitative insights into the electronic structure of molecules.[11]

Key Calculated Properties and Their Significance

Several key quantum chemical descriptors are calculated to understand the behavior of thiazole derivatives:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.[7] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.[7][12][17] A smaller energy gap suggests higher reactivity.[13]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack.[12]

-

Mulliken Atomic Charges: This analysis provides the charge distribution on each atom in the molecule, offering insights into the electrostatic interactions.[12]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution.[17]

Experimental and Computational Protocols

The following section details a generalized protocol for performing quantum chemical calculations on thiazole derivatives, based on methodologies frequently reported in the literature.

Computational Protocol: DFT Calculations

-

Molecular Structure Preparation:

-

The 3D structure of the thiazole derivative is drawn using a molecular editor (e.g., GaussView, Avogadro).

-

Initial geometry optimization is performed using a lower-level theory, such as molecular mechanics with a suitable force field (e.g., AMBER).[11]

-

-

Geometry Optimization:

-

The structure is then fully optimized at the desired level of theory, for instance, using the B3LYP functional with the 6-31G(d,p) basis set in a computational chemistry software package like Gaussian.[7][16][18]

-

The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, single-point energy calculations are performed to obtain various electronic properties.

-

HOMO and LUMO energies are extracted from the output file. The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.[7]

-

Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution.[18]

-

Mulliken population analysis is performed to determine the charges on individual atoms.[12]

-

-

Data Analysis:

-

The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction with biological targets.

-

These theoretical findings are then correlated with experimental results, such as biological activity assays.

-

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from various studies on thiazole derivatives, showcasing the link between calculated quantum chemical properties and observed biological activities.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Biological Activity (IC50, µM) | Reference |

| Thiazole Derivative 6 | -5.3582 | -0.8765 | 4.4818 | Less active (Anticancer) | [7] |

| Thiazole Derivative 11 | -5.3210 | -1.5715 | 3.7495 | Moderately active (Anticancer) | [7] |

| Azo-thiazole 3a | - | - | 1.66 | - | [17] |

| Azo-thiazole 3c | - | - | 1.82 | - | [17] |

| Benzothiazole Derivative 4 | - | - | 4.46 | - | [13] |

Table 1: Frontier Orbital Energies, Energy Gaps, and Biological Activity of Selected Thiazole Derivatives.

| Compound Series | Mol Dock Score Range | Hydrogen Bonding | Target | Reference |

| N-substituted thiazoles | -102.612 to -144.236 | 4-10 | FabH inhibitor (3iL9) | [1] |

| Thiazole-coumarin hybrids | - | - | DNA gyrase B | [19] |

| Heteroaryl(aryl) thiazoles | -7.02 to -9.96 kcal/mol | 2 | E. coli MurB | [9] |

Table 2: Molecular Docking Results for Thiazole Derivatives against Various Biological Targets.

Visualization of Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for quantum chemical calculations of thiazole derivatives and the conceptual relationship between calculated properties and biological activity.

Caption: A typical workflow for the computational study of thiazole derivatives.

Caption: Interplay of quantum properties and biological activity.

Conclusion

Quantum chemical calculations are a powerful asset in the modern drug discovery pipeline for thiazole derivatives. By providing detailed insights into their electronic structure, reactivity, and potential for biological interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. This guide has outlined the core methodologies, key calculable properties, and a generalized protocol for these calculations. The presented data and visualizations further underscore the integral role of computational chemistry in advancing the development of new thiazole-based drugs. Researchers and drug development professionals are encouraged to integrate these techniques into their workflows to accelerate the discovery of next-generation pharmaceuticals.

References

- 1. wjarr.com [wjarr.com]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. irjweb.com [irjweb.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 18. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Molecular Docking Study of Some New Thiazole-coumar...: Ingenta Connect [ingentaconnect.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and First Synthesis of Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and pioneering synthetic routes that first brought substituted thiazoles to the forefront of organic chemistry. From their initial conceptualization to the first characterized examples, we delve into the foundational experiments that unlocked the vast potential of this versatile heterocyclic scaffold. This document provides a historical and technical overview, complete with detailed original experimental protocols, quantitative data from these early syntheses, and a visualization of the earliest understood biological mechanism of a prominent substituted thiazole.

The Genesis of the Thiazole Ring: Hantzsch's Landmark Synthesis (1887)

The history of substituted thiazoles begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported the first general and widely applicable method for the synthesis of the thiazole ring system.[1][2][3] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[4] This discovery was a pivotal moment, providing chemists with a reliable method to construct this novel heterocyclic system and explore its derivatives.

The First Substituted Thiazole: 2,4-Dimethylthiazole

One of the first examples reported by Hantzsch was the synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide. While the original 1887 publication in Berichte der deutschen chemischen Gesellschaft provides a descriptive account, precise modern experimental details can be adapted from numerous subsequent works that have refined the process.

Original Experimental Protocol: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The following protocol is a representation of the original Hantzsch synthesis, adapted from historical accounts and modern interpretations of the seminal work.

Reactants:

-

Thioacetamide

-

Chloroacetone

-

Ethanol (as solvent)

Procedure:

-

A solution of thioacetamide in ethanol is prepared in a reaction vessel.

-

An equimolar amount of chloroacetone is added to the solution.

-

The reaction mixture is heated under reflux for a period of time, typically several hours.

-

After cooling, the solvent is removed by distillation.

-

The resulting crude product is then purified by distillation to yield 2,4-dimethylthiazole.

Reaction Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of 2,4-dimethylthiazole.

Expanding the Thiazole Landscape: The Gabriel and Cook-Heilbron Syntheses

Following Hantzsch's discovery, other chemists began to explore alternative routes to substituted thiazoles, leading to the development of new and valuable synthetic methodologies.

The Gabriel Synthesis of 2,5-Disubstituted Thiazoles (1910)

In 1910, Siegmund Gabriel reported a method for the synthesis of 2,5-disubstituted thiazoles by the reaction of α-acylaminoketones with phosphorus pentasulfide. This method provided access to a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Original Experimental Protocol: Gabriel Synthesis of 2,5-Dimethylthiazole

The following protocol is based on Gabriel's 1910 publication for the synthesis of 2,5-dimethylthiazole.

Reactants:

-

N-acetyl-2-aminopropan-2-one (α-acetamidoacetone)

-

Phosphorus pentasulfide (P₄S₁₀)

Procedure:

-

α-Acetamidoacetone is mixed with phosphorus pentasulfide in a reaction vessel.

-

The mixture is heated, leading to a vigorous reaction.

-

After the initial reaction subsides, the mixture is heated further to complete the cyclization.

-

The crude product is isolated by distillation from the reaction mixture.

-

Further purification is achieved by redistillation.

The Cook-Heilbron Synthesis of 5-Aminothiazoles (1947)

A significant advancement in thiazole synthesis came in 1947 when Alan H. Cook, Sir Ian Heilbron, and A. L. Levy described a novel route to 5-aminothiazoles.[5][6][7] Their method involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[5] This synthesis was particularly valuable as it provided a straightforward entry to 5-aminothiazoles, an important class of intermediates.

Original Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

The following protocol is derived from the experimental details provided in the 1-947 Journal of the Chemical Society paper by Cook, Heilbron, and Levy.

Reactants:

-

Aminoacetonitrile

-

Carbon disulfide

-

Ethanol (as solvent)

Procedure:

-

A solution of aminoacetonitrile in ethanol is prepared.

-

An equimolar amount of carbon disulfide is added to the solution.

-

The reaction mixture is allowed to stand at room temperature for an extended period, often several days, during which the product crystallizes.

-

The crystalline product, 5-amino-2-mercaptothiazole, is collected by filtration, washed with a small amount of cold ethanol, and dried.

Quantitative Data from Early Syntheses

The following table summarizes the available quantitative data from the pioneering syntheses of substituted thiazoles. It is important to note that yields and purity in these early reports were often not determined with the same precision as in modern chemistry.

| Synthesis Method | Year | Product | Reported Yield | Melting Point (°C) |

| Hantzsch | 1887 | 2,4-Dimethylthiazole | Not explicitly stated | 116-118 (Boiling Point) |

| Gabriel | 1910 | 2,5-Dimethylthiazole | "Good" | 144-145 (Boiling Point) |

| Cook-Heilbron | 1947 | 5-Amino-2-mercaptothiazole | ~70% | 125-126 |

Early Biological Significance: The Case of Sulfathiazole